![molecular formula C18H17NO2 B229691 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one is a synthetic compound that belongs to the benzimidazole family. This compound has been the subject of scientific research in the past few decades due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cell proliferation, and virus replication.
Biochemical and Physiological Effects:
Studies have shown that 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one has a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes involved in cancer cell proliferation, and reduce the replication of certain viruses. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Researchers are also interested in exploring its anti-cancer properties further, particularly in combination with other drugs. Additionally, there is interest in developing new synthesis methods for this compound that could improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one involves the reaction of 1H-indole-2,3-dione with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification by column chromatography.
Applications De Recherche Scientifique
1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C18H17NO2 |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
1-(cyclohexanecarbonyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C18H17NO2/c20-17(13-6-2-1-3-7-13)19-15-11-5-9-12-8-4-10-14(16(12)15)18(19)21/h4-5,8-11,13H,1-3,6-7H2 |
Clé InChI |
VINMFMNWKJHJNC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
SMILES canonique |
C1CCC(CC1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)

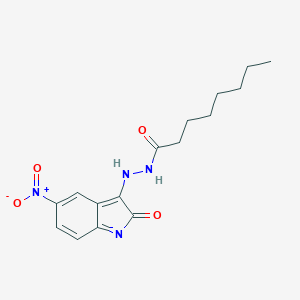
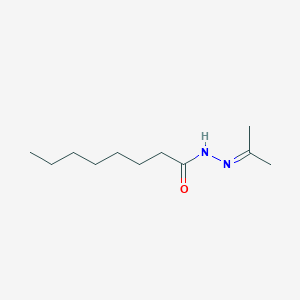
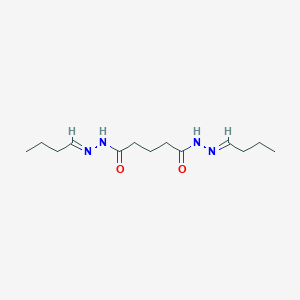
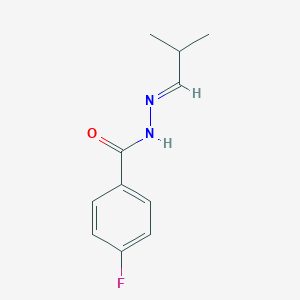
![3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229629.png)
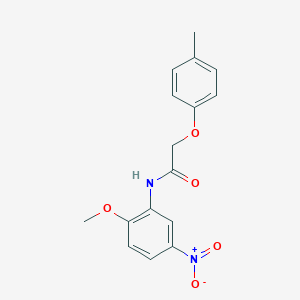
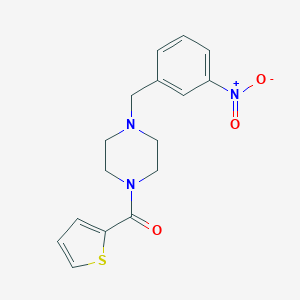
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)